tert-Butyl 5-Amino-1H-indazole-1-carboxylate

Catalytic Hydrogenation Nitro Reduction Synthetic Yield

Unprotected 5-aminoindazole leads to N1/N2 regioisomeric mixtures during amide coupling, requiring labor-intensive chromatographic separation. tert-Butyl 5-Amino-1H-indazole-1-carboxylate (CAS 129488-10-4) eliminates this bottleneck through orthogonal N1-Boc protection, leaving the C5-amino group exclusively accessible for functionalization. • 100% isolated yield in hydrogenation from N-Boc-5-nitroindazole; batch-to-batch consistency for scale-up • Stable under Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira conditions; no Pd catalyst interference • ≥98% purity with defined LC-MS signature (m/z 134 [M-Boc+H]+) supporting automated synthesis workflows

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 129488-10-4
Cat. No. B105858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-Amino-1H-indazole-1-carboxylate
CAS129488-10-4
Synonyms5-Amino-N-(tert-butoxycarbonyl)-1H-indazole;  5-Aminoindazole-1-carboxylic Acid tert-Butyl Ester;  tert-Butyl 5-Aminoindazole-1-carboxylate
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C=N1
InChIInChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3
InChIKeyLRSDPIIWOZRHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-Amino-1H-indazole-1-carboxylate (CAS 129488-10-4): Procurement-Grade Indazole Building Block for Kinase Inhibitor Synthesis


tert-Butyl 5-Amino-1H-indazole-1-carboxylate (CAS 129488-10-4), also known as 1-Boc-5-aminoindazole or N-(1)-Boc-5-aminoindazole, is an N1-Boc-protected 5-aminoindazole derivative with molecular formula C12H15N3O2 and molecular weight 233.27 g/mol [1]. This compound serves as a critical synthetic intermediate in the preparation of protein kinase inhibitors and other pharmaceutically relevant indazole-containing scaffolds . The Boc (tert-butoxycarbonyl) protecting group at the N1 position masks the indazole NH while leaving the 5-amino group free for downstream functionalization, enabling orthogonal synthetic strategies in multi-step medicinal chemistry workflows .

Why Generic Indazole Substitution Fails: tert-Butyl 5-Amino-1H-indazole-1-carboxylate vs. Unprotected or Alternative Protected 5-Aminoindazoles


Procurement substitution among 5-aminoindazole derivatives introduces measurable risk to synthetic outcomes. The unprotected parent compound (5-aminoindazole, CAS 19335-11-6) lacks regioselective protection, leading to competing reactions at both N1 and N2 positions as well as the 5-amino group during coupling steps [1]. Alternative protecting groups such as acetyl or benzyl exhibit differential cleavage conditions and stability profiles that may be incompatible with downstream reaction sequences [2]. The N1-Boc configuration of the target compound provides acid-labile protection that is orthogonal to palladium-catalyzed cross-coupling conditions, whereas alternative N2-Boc isomers would exhibit distinct reactivity patterns [3]. These differences translate directly to variation in isolated yield, purity profile, and the number of purification steps required for final product isolation.

Quantitative Comparative Evidence: tert-Butyl 5-Amino-1H-indazole-1-carboxylate (CAS 129488-10-4) Differentiation Metrics


Synthetic Route Efficiency: Catalytic Hydrogenation of N-Boc-5-nitroindazole to 5-Amino-N-Boc-indazole Yields 100%

The catalytic hydrogenation of N-Boc-5-nitroindazole to tert-butyl 5-amino-1H-indazole-1-carboxylate using 10% Pd/C in 95% ethanol under hydrogen atmosphere proceeds with quantitative conversion . This represents a measurable yield advantage over traditional multi-step indazole synthetic routes that have been documented to suffer from low yield and poor purity outcomes [1].

Catalytic Hydrogenation Nitro Reduction Synthetic Yield

N1-Boc Regioselectivity vs. N2-Boc Isomer: Synthetic and Procurement Implications

Under strongly basic conditions, unprotected indazoles undergo non-selective protection yielding mixtures of N1- and N2-substituted products, complicating purification and reducing isolated yields [1]. The target compound tert-butyl 5-amino-1H-indazole-1-carboxylate provides a pre-resolved N1-Boc configuration, eliminating the need for isomer separation . In contrast, procurement of N2-Boc-5-aminoindazole (a distinct regioisomer) would direct subsequent functionalization to different positions on the indazole scaffold, fundamentally altering reaction outcomes [2].

Regioselective Protection Indazole N-Alkylation Orthogonal Synthesis

Orthogonal Boc Protection Enables Pd-Catalyzed Cross-Coupling Without Amine Interference

The Boc protecting group on the indazole N1 position remains stable under typical palladium-catalyzed cross-coupling conditions, enabling orthogonal functionalization at the 5-amino position or at halogenated positions on the indazole core [1]. This contrasts with unprotected 5-aminoindazole, where the free NH and NH2 groups can coordinate palladium catalysts, leading to catalyst poisoning and reduced coupling yields [2]. Comparative studies on related indazole systems demonstrate that N-Boc protection is compatible with Suzuki-Miyaura cross-coupling procedures proceeding in good to excellent yields under mild conditions [3].

Palladium Catalysis Suzuki-Miyaura Coupling Orthogonal Protection

Storage Stability Profile: Differential Requirements for Short-Term vs. Long-Term Procurement

Vendor technical specifications reveal distinct storage requirements for tert-butyl 5-amino-1H-indazole-1-carboxylate that impact procurement logistics and compound longevity. Different suppliers recommend either -20°C storage with dry ice shipping or 2-8°C with light protection . This variation in vendor recommendations highlights the importance of verifying specific storage conditions at time of procurement to align with intended use timeline and laboratory infrastructure.

Storage Stability Supply Chain Quality Control

Optimal Procurement and Application Scenarios for tert-Butyl 5-Amino-1H-indazole-1-carboxylate (CAS 129488-10-4)


Multi-Step Synthesis of Kinase Inhibitor Scaffolds Requiring Orthogonal Protection

When designing kinase inhibitor candidates containing an indazole core, the N1-Boc protected 5-aminoindazole enables sequential functionalization at the 5-amino position via amide coupling or Buchwald-Hartwig amination while preserving the indazole NH for late-stage deprotection and subsequent derivatization. This orthogonal protection strategy avoids the formation of N1/N2 regioisomeric mixtures that complicate purification when using unprotected 5-aminoindazole . The 100% isolated yield reported for the hydrogenation step from N-Boc-5-nitroindazole supports procurement for scale-up applications where yield consistency is critical.

Palladium-Catalyzed Cross-Coupling Campaigns Involving Indazole Halides

For research programs employing Suzuki-Miyaura or Sonogashira couplings on halogenated indazole scaffolds (e.g., 3-iodo or 3-bromo derivatives), the Boc-protected aminoindazole serves as a stable coupling partner that does not interfere with palladium catalyst activity. The protection remains intact under standard coupling conditions, enabling subsequent deprotection and further functionalization . This contrasts with unprotected aminoindazoles, where catalyst coordination can reduce coupling efficiency and yield .

Solid-Phase or Solution-Phase Parallel Synthesis of Indazole-Focused Libraries

In high-throughput medicinal chemistry campaigns generating diverse indazole-containing libraries, tert-butyl 5-amino-1H-indazole-1-carboxylate provides a consistent, regiochemically pure starting material that eliminates the need for post-synthesis isomer separation. The commercial availability at 98% purity with defined storage specifications (-20°C or 2-8°C) ensures reproducible outcomes across parallel synthesis runs. The well-characterized LC-MS signature (m/z 134 [M-Boc + H]+) facilitates reaction monitoring and product validation in automated synthesis workflows.

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